1,4-Diamino-1,4-dioxobutan-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diamino-1,4-dioxobutan-2-yl acetate is a chemical compound with a unique structure that includes both amino and oxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diamino-1,4-dioxobutan-2-yl acetate can be synthesized through several methods. One common approach involves the reaction of succinic acid derivatives with amines under controlled conditions. For instance, the catalytic hydrogenation of succinic acid dinitrile in the presence of specific catalysts can yield the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1,4-Diamino-1,4-dioxobutan-2-yl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Amino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can react with the amino groups under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce diols .
Scientific Research Applications
1,4-Diamino-1,4-dioxobutan-2-yl acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,4-diamino-1,4-dioxobutan-2-yl acetate exerts its effects involves interactions with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. This inhibition can lead to changes in metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,4-Diaminobutane: This compound shares a similar structure but lacks the oxo groups.
1,4-Diamino-2-butyne: Another related compound with a different arrangement of functional groups.
Properties
CAS No. |
89073-63-2 |
---|---|
Molecular Formula |
C6H10N2O4 |
Molecular Weight |
174.15 g/mol |
IUPAC Name |
(1,4-diamino-1,4-dioxobutan-2-yl) acetate |
InChI |
InChI=1S/C6H10N2O4/c1-3(9)12-4(6(8)11)2-5(7)10/h4H,2H2,1H3,(H2,7,10)(H2,8,11) |
InChI Key |
RKTYTPVGYPZVJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(CC(=O)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.